N-cyclohexyl-4-methylpyridin-2-amine

Description

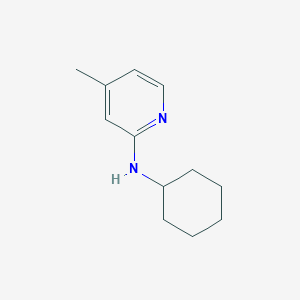

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKPIXLUZMPZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322837 | |

| Record name | N-cyclohexyl-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

522628-76-8 | |

| Record name | N-cyclohexyl-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-4-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for N Cyclohexyl 4 Methylpyridin 2 Amine and Analogues

Established and Novel Synthetic Pathways to the N-cyclohexyl-4-methylpyridin-2-amine Core

The construction of the this compound scaffold can be approached through two primary strategies: direct amination of a functionalized pyridine (B92270) or building the pyridine ring from acyclic precursors.

The direct introduction of an amino group onto a pyridine ring is a fundamental strategy for synthesizing aminopyridines. scribd.com For this compound, this typically involves the reaction of a 4-methylpyridine (B42270) derivative, substituted at the 2-position with a suitable leaving group, with cyclohexylamine (B46788).

One of the most powerful and widely used methods for this transformation is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds between aryl or heteroaryl halides (or triflates) and amines. wikipedia.org The synthesis of this compound via this method would involve the coupling of a 2-halo-4-methylpyridine (e.g., 2-bromo-4-methylpyridine) with cyclohexylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govrsc.org The choice of ligand is critical and has evolved through several "generations," with sterically hindered biaryl phosphine ligands often providing superior results for challenging substrates. wikipedia.orgorganic-chemistry.org

Copper-catalyzed amination, often referred to as the Ullmann condensation, represents an alternative and often more cost-effective approach. acs.org Modern protocols for copper-catalyzed N-arylation can proceed under milder conditions than traditional methods and have been successfully applied to the synthesis of various aminopyridines. rsc.orgresearchgate.net This method would similarly involve reacting 2-bromo-4-methylpyridine (B133514) with cyclohexylamine, using a copper(I) salt as the catalyst, often in the presence of a ligand such as an amino acid or a diamine. rsc.org

A classic, though often less selective, method is the Chichibabin amination, which involves the direct nucleophilic substitution of a hydrogen atom on the pyridine ring by an amide, typically sodium amide. scribd.comresearchgate.net However, for substituted pyridines, this reaction can lead to mixtures of isomers and is generally less applicable for the synthesis of secondary amines like the target compound.

| Method | Typical Catalyst/Reagent | Key Features | Applicability to Target Compound |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with phosphine ligands (e.g., BINAP, XPhos) | High functional group tolerance; broad scope for both amine and halide. wikipedia.orgorganic-chemistry.org | Highly suitable; reaction of 2-bromo-4-methylpyridine with cyclohexylamine. |

| Copper-Catalyzed Amination (Ullmann) | Cu(I) salts (e.g., CuI, Cu₂O) with ligands (e.g., L-proline, diamines) | Cost-effective catalyst; effective for electron-deficient halides. rsc.orgresearchgate.net | Suitable alternative to palladium-catalyzed methods. |

| Chichibabin Amination | Sodium amide (NaNH₂) | Direct C-H functionalization; harsh conditions. scribd.com | Less suitable due to low selectivity and difficulty in forming secondary amines directly. |

Instead of functionalizing an existing pyridine, the this compound core can be constructed from acyclic precursors through cyclization reactions. baranlab.org This approach builds the heterocyclic ring itself.

The Hantzsch pyridine synthesis is a classic example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. baranlab.org To generate the specific target molecule, a modified Hantzsch synthesis could be envisioned where a cyclohexylamine derivative acts as the nitrogen source, and the other components are chosen to yield the 4-methyl substitution pattern.

More contemporary methods involve transition-metal-catalyzed annulation reactions. For instance, rhodium-catalyzed intramolecular C-H functionalization can be used to construct complex, fused pyridine systems. rsc.orgnih.gov While not a direct route to the target compound, these principles can be applied to the design of novel cyclization strategies. Another approach involves cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes, which can be a powerful tool for constructing the pyridine core. baranlab.orgnih.gov

Precursor Functionalization and Building Block Approaches

This strategy relies on commercially available or readily synthesized pyridine and cyclohexylamine building blocks, which are then combined to form the final product.

4-Methylpyridin-2-amine is a key intermediate in the synthesis of this compound. nih.govwustl.edunih.gov It can be synthesized through various routes, including multi-step sequences starting from furan (B31954) derivatives. google.com Once obtained, it serves as the nucleophilic component in several reactions.

One potential pathway is reductive amination . This involves the reaction of 4-methylpyridin-2-amine with cyclohexanone (B45756) in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to yield the target secondary amine.

Another approach is direct N-alkylation using a cyclohexyl halide (e.g., cyclohexyl bromide) or cyclohexyl tosylate. This reaction typically requires a base to deprotonate the aminopyridine, but can suffer from issues like over-alkylation and is generally less efficient than modern cross-coupling methods.

Cyclohexylamine serves as the essential building block providing the N-cyclohexyl moiety. Its primary role in modern synthetic chemistry is as a nucleophile in transition-metal-catalyzed cross-coupling reactions. rsc.org As discussed in section 2.1.1, the Buchwald-Hartwig amination is an exemplary case where cyclohexylamine is coupled with a 2-halo-4-methylpyridine to efficiently form the desired C-N bond. nih.gov The volatility of some amines can present challenges, but procedures using sealed tubes have been developed to address this. nih.gov

Catalytic Approaches in the Formation of this compound Derivatives

Catalysis is central to the efficient and selective synthesis of this compound. Transition metals like palladium and copper are paramount in forming the crucial C-N bond. acs.orgacs.org

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most versatile method. wikipedia.org The catalytic cycle is believed to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halo-4-methylpyridine to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: Cyclohexylamine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

Reductive Elimination: The final C-N bond is formed as the this compound product is eliminated from the palladium center, regenerating the Pd(0) catalyst. libretexts.org

The efficiency of this cycle is highly dependent on the phosphine ligand, which stabilizes the palladium complexes and modulates their reactivity.

| Catalyst System | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / BINAP / NaOt-Bu | Buchwald-Hartwig Amination | Toluene, 80-110 °C | wikipedia.org |

| Pd(OAc)₂ / XPhos / K₃PO₄ | Buchwald-Hartwig Amination | Dioxane or t-BuOH, 100 °C | organic-chemistry.org |

| CuI / L-proline / K₂CO₃ | Ullmann Condensation | DMSO, 90 °C | rsc.org |

| Cu₂O / DMEDA / K₂CO₃ | Copper-Catalyzed Amination | Ethylene (B1197577) glycol, 60-100 °C | researchgate.net |

Copper-catalyzed systems offer a practical alternative. While the precise mechanism can vary, it generally involves the coordination of the amine and the aryl halide to a Cu(I) or Cu(III) center, followed by reductive elimination to form the product. acs.org These reactions are often advantageous due to the lower cost of copper and can be particularly effective for amination with ammonia or simple alkylamines. rsc.org

Transition Metal-Catalyzed Transformations (e.g., Pd, Ru, Ir catalysis)

Transition metal catalysis stands as a cornerstone for the synthesis of N-aryl and N-alkyl aminopyridines, offering high efficiency and functional group tolerance. Palladium, ruthenium, and iridium complexes have been extensively explored for these transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is highly applicable to the synthesis of this compound. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a base. For the synthesis of the title compound, this would involve the reaction of a 2-halo-4-methylpyridine with cyclohexylamine.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. A variety of phosphine ligands, such as BINAP and DPPF, have been shown to be effective in promoting the amination of 2-bromopyridines. wikipedia.org The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the active catalyst. libretexts.org

A representative example for the synthesis of an analogue, N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine, via Buchwald-Hartwig amination highlights the typical reaction conditions. chemspider.com

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-bromo-6-methylpyridine | trans-1,2-diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 60 |

Table 1: Representative Buchwald-Hartwig Amination for the Synthesis of a Diaminopyridine Analogue. chemspider.com

Ruthenium and Iridium-Catalyzed Transformations:

While palladium catalysis is the most established method, ruthenium and iridium complexes also offer promising avenues for the synthesis of N-substituted aminopyridines. Ruthenium catalysts have been employed in C-H amination reactions of pyridines, providing a direct approach to functionalization without the need for pre-halogenated substrates. nih.gov Iridium catalysts have shown utility in the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology, which represents a more atom-economical and environmentally benign approach. rsc.org

Organocatalytic and Metal-Free Synthetic Modalities

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for C-N bond formation to avoid the cost and potential toxicity of transition metals. These approaches often rely on the activation of the pyridine ring or the amine nucleophile through different mechanisms.

One emerging strategy involves the photochemical organocatalytic functionalization of pyridines. wikipedia.org This method utilizes a dithiophosphoric acid as a catalyst that, upon photoexcitation, can facilitate the generation of pyridinyl radicals. These radicals can then couple with suitable nitrogen-based nucleophiles. While this methodology is still developing, it offers a novel, metal-free pathway for the synthesis of aminopyridine derivatives. The reaction proceeds through a proposed single-electron transfer (SET) mechanism, showcasing a distinct approach compared to the traditional polar reaction pathways. wikipedia.org

Elucidation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is paramount for the optimization of existing synthetic methods and the development of new, more efficient transformations.

Mechanistic Hypotheses and Experimental Validation

Buchwald-Hartwig Amination Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of elementary steps:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the 2-halo-4-methylpyridine, forming a Pd(II) intermediate. libretexts.org

Amine Coordination and Deprotonation: Cyclohexylamine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding this compound and regenerating the Pd(0) catalyst. libretexts.org

Organocatalytic Amination Mechanism:

The mechanism of the photochemical organocatalytic amination of pyridines is hypothesized to involve the following key steps:

Protonation and Photoexcitation: The dithiophosphoric acid catalyst protonates the pyridine, and upon irradiation, the resulting thiolate anion is excited. wikipedia.org

Single-Electron Transfer (SET): The excited catalyst acts as a SET reductant, transferring an electron to the pyridinium (B92312) ion to generate a pyridinyl radical.

Radical Coupling: The pyridinyl radical then couples with the nitrogen nucleophile (or a radical derived from it).

Rearomatization: The resulting intermediate undergoes rearomatization to afford the final aminopyridine product.

Experimental validation for this mechanism comes from electrochemical studies, which show the reduction potential of the pyridinium ion, and spectroscopic evidence for the formation of radical intermediates. wikipedia.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insights into the factors that control the rate of a chemical reaction. For the Buchwald-Hartwig amination, the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions.

In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-determining step. numberanalytics.com However, in some systems, particularly with electron-rich phosphine ligands, the reductive elimination step can become rate-limiting. The nature of the halide in the 2-halo-4-methylpyridine also plays a significant role, with the C-Br bond being more reactive towards oxidative addition than the C-Cl bond.

The concentration of the catalyst, the nature and concentration of the base, and the temperature are all critical parameters that influence the reaction rate. For example, stronger bases can facilitate the deprotonation of the amine, thereby accelerating the formation of the key palladium-amido intermediate.

| Parameter | Influence on Reaction Rate | Rationale |

| Catalyst Loading | Increases rate | Higher concentration of active catalytic species. |

| Ligand Structure | Significant effect | Bulky, electron-rich ligands often accelerate oxidative addition and reductive elimination. |

| Base Strength | Increases rate (up to a point) | Facilitates deprotonation of the amine, but very strong bases can lead to side reactions. |

| Leaving Group (Halide) | I > Br > Cl | C-X bond strength decreases down the group, facilitating oxidative addition. |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Table 2: General Kinetic Determinants in Buchwald-Hartwig Amination.

For organocatalytic reactions, the quantum yield of the photochemical process and the stability of the radical intermediates are key determinants of the reaction rate. The efficiency of the single-electron transfer step is also crucial and is dependent on the redox potentials of the catalyst and the substrate.

Advanced Structural Characterization and Solid State Analysis of N Cyclohexyl 4 Methylpyridin 2 Amine

Spectroscopic Methodologies for Molecular Structure Assignment

Spectroscopic techniques are indispensable for the initial confirmation of a molecule's identity and for probing its conformational and electronic characteristics in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For N-cyclohexyl-4-methylpyridin-2-amine, a combination of ¹H and ¹³C NMR experiments would confirm the covalent framework, while advanced 2D NMR techniques could elucidate the stereochemical and conformational details.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-methyl-pyridin-2-amine core and the cyclohexyl ring. The aromatic protons of the pyridine (B92270) ring would appear as doublets and a singlet in the downfield region, characteristic of a substituted pyridine. The methyl group on the pyridine ring would present as a singlet in the upfield region. The cyclohexyl protons would exhibit complex multiplets due to spin-spin coupling, with the proton on the nitrogen-bearing carbon appearing as a distinct signal further downfield.

Conformational analysis of the cyclohexyl ring, which typically adopts a chair conformation, can be investigated through the coupling constants between adjacent protons. Furthermore, Nuclear Overhauser Effect (NOE) experiments would be crucial in determining the relative orientation of the cyclohexyl ring with respect to the pyridinamine plane.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (position 6) | ~7.8-8.0 | d |

| Pyridine-H (position 5) | ~6.4-6.6 | d |

| Pyridine-H (position 3) | ~6.3-6.5 | s |

| NH | Variable | br s |

| Cyclohexyl-CH (position 1) | ~3.5-3.8 | m |

| Pyridine-CH₃ | ~2.2-2.4 | s |

| Cyclohexyl-CH₂ (positions 2,6) | ~1.6-1.8 | m |

| Cyclohexyl-CH₂ (positions 3,5) | ~1.2-1.4 | m |

| Cyclohexyl-CH₂ (position 4) | ~1.1-1.3 | m |

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the aromatic carbons of the pyridine ring, the aliphatic carbons of the cyclohexyl ring, and the methyl carbon.

Vibrational and Electronic Spectroscopy for Functional Group Identification and Conjugation Assessment (e.g., IR, UV-Vis)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A prominent N-H stretching vibration would be observed in the range of 3200-3500 cm⁻¹. The aromatic C-H stretching of the pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl and methyl groups would be found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1500-1650 cm⁻¹ region.

Table 2: Key Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=N / C=C Stretch (Pyridine) | 1500-1650 | Strong-Medium |

| N-H Bend | 1500-1600 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 4-methylpyridin-2-amine chromophore is expected to exhibit π-π* transitions. The attachment of the cyclohexylamino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-amino-4-methylpyridine (B118599).

X-ray Diffraction Crystallography for Atomic-Level Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Polymorphism and Crystal Packing Motifs

This compound has the potential to exhibit polymorphism, which is the ability of a substance to exist in more than one crystal form. Different polymorphs can arise from variations in the packing of molecules in the crystal lattice, driven by subtle differences in intermolecular interactions. These different forms can have distinct physical properties. The specific crystal packing motif adopted would depend on the crystallization conditions, such as the solvent used and the rate of cooling.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Networks

The solid-state structure of this compound is expected to be dominated by hydrogen bonding. The secondary amine (N-H) group is a hydrogen bond donor, while the pyridinic nitrogen is a strong hydrogen bond acceptor. It is highly probable that the molecules would form centrosymmetric dimers through N-H···N hydrogen bonds, a common motif observed in related 2-aminopyridine (B139424) structures. nih.gov These dimers could then further assemble into more complex supramolecular networks through weaker C-H···π interactions involving the pyridine ring and the cyclohexyl C-H bonds. A detailed analysis of the crystal structure would quantify the bond lengths and angles of these interactions, providing a clear picture of the supramolecular architecture.

Computational Chemistry and Quantum Chemical Investigations of N Cyclohexyl 4 Methylpyridin 2 Amine

Theoretical Prediction of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Theory Applications

No published studies were found that specifically calculate or analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for N-cyclohexyl-4-methylpyridin-2-amine. Such data is essential for understanding the molecule's electronic properties, reactivity, and kinetic stability. Without these foundational calculations, a meaningful discussion of its FMO theory applications cannot be constructed.

Derivatization, Functionalization, and Chemical Transformations of N Cyclohexyl 4 Methylpyridin 2 Amine

Regioselective Functionalization of the Pyridine (B92270) Ring

The pyridine ring in N-cyclohexyl-4-methylpyridin-2-amine is a key target for functionalization, enabling the introduction of various substituents to modulate the molecule's electronic and steric properties. The presence of the amino and methyl groups on the ring influences the regioselectivity of these transformations.

Directed C–H Activation and Functionalization Strategies

Directed C–H activation has emerged as a powerful tool for the regioselective functionalization of pyridine rings. The secondary amine group in this compound can act as a directing group, facilitating the activation of specific C–H bonds, typically at the ortho position (C-3) or, in some cases, the C-5 position.

One prominent strategy is directed ortho-metalation (DoM) . This involves the deprotonation of the pyridine ring at the position adjacent to the directing group using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. For 2-aminopyridine (B139424) derivatives, the amino group can direct lithiation to the C-3 position. To prevent N-H deprotonation from interfering, the amine is often protected with a pivaloyl group, which is a robust directing group. While specific studies on this compound are limited, analogous transformations on similar 2-(pivaloylamino)pyridines demonstrate the feasibility of this approach.

| Electrophile | Reagent | Product | Position of Functionalization | Reference |

| Dimethyl disulfide | (CH₃S)₂ | 3-Methylthio derivative | C-3 | clockss.org |

| N,N-Dimethylformamide | DMF | 3-Formyl derivative | C-3 | clockss.org |

| Iodine | I₂ | 3-Iodo derivative | C-3 | clockss.org |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 3-Trimethylsilyl derivative | C-3 | clockss.org |

Transition metal-catalyzed C–H activation offers another avenue for regioselective functionalization. Palladium catalysis, in particular, has been extensively used for the direct arylation and alkenylation of 2-aminopyridine derivatives. The amino group can coordinate to the metal center, directing the C–H activation to the C-3 position.

Cross-Coupling Methodologies for C–C and C–N Bond Formation

Cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically require prior halogenation of the pyridine ring to introduce a reactive handle. The C-3, C-5, and C-6 positions are potential sites for halogenation, which can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organohalide. A halogenated derivative of this compound can react with a variety of aryl or vinyl boronic acids or esters to form C-C bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. A halogenated this compound can be coupled with primary or secondary amines to introduce new amino substituents on the pyridine ring. This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgnih.gov

| Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Reference |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | Phenyl-substituted derivative | rsc.org |

| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Anilino-substituted derivative | wikipedia.orgnih.gov |

| Pyrrolidine | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Pyrrolidinyl-substituted derivative | wikipedia.orgnih.gov |

Synthetic Modifications of the Cyclohexyl Moiety

Stereoselective Introduction of Substituents

Introducing substituents onto the cyclohexyl ring with control over their stereochemistry is a key strategy for creating structurally diverse analogs. The stereochemical outcome of reactions on the cyclohexyl ring can be influenced by the directing effect of the adjacent amino group or by the use of chiral reagents and catalysts. byjus.com

For instance, reactions involving the enamine or enolate formed from a cyclohexanone (B45756) precursor to this compound can exhibit diastereoselectivity. The alkylation of enamines derived from 4-substituted cyclohexanones often shows a preference for the introduction of the alkyl group in a trans relationship to the existing substituent to minimize steric hindrance. youtube.com

Ring Transformations and Scission Reactions

While less common, transformations that alter the cyclohexyl ring itself can lead to significant structural changes. These can include ring-opening reactions, ring expansions, or ring contractions.

Ring-opening reactions can be achieved under various conditions, often involving radical or oxidative processes. For example, photochemical reactions of cyclohexanone derivatives can lead to C-C bond cleavage and the formation of linear diradicals, which can then undergo further reactions. uci.edu While not a direct transformation of the N-cyclohexyl group, this illustrates a potential pathway for ring scission if the amine were to be temporarily converted to a carbonyl-containing functionality.

Ring cleavage of cyclohexane (B81311) can also be induced by transition metal catalysts, leading to the formation of smaller hydrocarbon fragments. niu.edu Although this is a more destructive process, it highlights the potential for catalytic methods to break down the cyclohexyl ring. More controlled oxidative cleavage, for instance using oxidizing agents like ozone or permanganate, could potentially lead to dicarboxylic acid derivatives.

Chemical Reactivity of the Amine Functionality

The secondary amine in this compound is a nucleophilic center and can participate in a variety of chemical reactions, including alkylation, acylation, and sulfonylation. These reactions allow for the introduction of a wide range of substituents directly onto the nitrogen atom, further diversifying the molecular structure.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Mono-alkylation can be achieved under controlled conditions, for instance, by using a carboxylic acid and sodium borohydride (B1222165). researchgate.net Over-alkylation to form a quaternary ammonium (B1175870) salt is also possible with excess alkylating agent.

N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is typically high-yielding and provides a straightforward method for introducing carbonyl-containing functional groups.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can alter the electronic properties of the nitrogen atom and introduce functionalities for further chemical modification.

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide | N-cyclohexyl-N-methyl-4-methylpyridin-2-amine |

| N-Acylation | Acetyl chloride | N-acetyl-N-cyclohexyl-4-methylpyridin-2-amine |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-cyclohexyl-4-methyl-N-(tosyl)pyridin-2-amine |

N-Alkylation, N-Acylation, and N-Arylation Reactions

The secondary amine functionality of this compound is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation. These reactions allow for the introduction of diverse substituents, leading to the formation of a wide range of derivatives with modified chemical and physical properties.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is commonly achieved through nucleophilic substitution reactions with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid. wikipedia.org Alternative methods include the use of alcohols as alkylating agents in the presence of catalysts that facilitate the removal of the hydroxyl group. wikipedia.orgresearchgate.netgoogle.com Industrially, direct alkylation of amines with alcohols is a prevalent method. wikipedia.org The reactivity in N-alkylation can be influenced by the steric hindrance of both the amine and the alkylating agent.

N-Acylation is a process that introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This transformation is typically carried out using highly reactive carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. crunchchemistry.co.ukchemrevise.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. crunchchemistry.co.uk A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to act as a scavenger for the acidic byproduct (e.g., HCl) that is formed. crunchchemistry.co.uk This prevents the protonation of the starting amine, which would render it non-nucleophilic.

N-Arylation introduces an aryl group to the nitrogen atom, forming an N-aryl-N-cyclohexyl-4-methylpyridin-2-amine. The most prominent method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. syr.eduacs.org This reaction typically involves an aryl halide (bromide, chloride, or iodide) or triflate, a palladium catalyst (such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or Josiphos), and a strong base like sodium tert-butoxide or cesium carbonate. acs.orgnih.gov The choice of ligand is crucial for the success of the reaction, as it influences the catalyst's stability and reactivity. syr.edu

Table 1: Examples of N-Alkylation, N-Acylation, and N-Arylation Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| N-Alkylation | This compound | Methyl iodide | K₂CO₃, Acetonitrile, rt | N-cyclohexyl-N,4-dimethylpyridin-2-amine |

| N-Alkylation | This compound | Benzyl bromide | NaH, THF, 0 °C to rt | N-benzyl-N-cyclohexyl-4-methylpyridin-2-amine |

| N-Acylation | This compound | Acetyl chloride | Triethylamine, CH₂Cl₂, 0 °C | N-acetyl-N-cyclohexyl-4-methylpyridin-2-amine |

| N-Acylation | This compound | Acetic anhydride | Pyridine, rt | N-acetyl-N-cyclohexyl-4-methylpyridin-2-amine |

| N-Arylation | This compound | Bromobenzene | Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C | N-cyclohexyl-4-methyl-N-phenylpyridin-2-amine |

| N-Arylation | This compound | 4-Chlorotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C | N-cyclohexyl-4-methyl-N-(p-tolyl)pyridin-2-amine |

Note: This table presents illustrative examples based on general principles of amine chemistry; specific reaction conditions may require optimization.

Formation of Iminopyridine Derivatives and Schiff Bases

The formation of Schiff bases, also known as imines or azomethines, is a characteristic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). niscpr.res.innih.gov This reaction involves a nucleophilic attack by the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.gov

It is important to note that This compound is a secondary amine and therefore, it cannot form a stable Schiff base through this pathway. The presence of two alkyl substituents (a cyclohexyl group and the pyridinyl group) on the amine nitrogen means there is no second hydrogen atom to be eliminated as part of a water molecule, which is a necessary step in the formation of a neutral imine.

However, the broader class of iminopyridine derivatives can be readily synthesized from primary aminopyridines. For instance, the related primary amine, 2-amino-4-methylpyridine (B118599) , can serve as a precursor to a variety of Schiff bases. The reaction of 2-amino-4-methylpyridine with various aromatic or aliphatic aldehydes, typically under acid catalysis (e.g., using a few drops of glacial acetic acid) in a suitable solvent like ethanol, leads to the formation of the corresponding N-benzylidene-4-methylpyridin-2-amine derivatives. niscpr.res.in These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. nih.gov

These iminopyridine compounds are of significant interest in coordination chemistry as they can act as ligands for various metal ions. niscpr.res.in

Table 2: Examples of Schiff Base Formation with 2-Amino-4-methylpyridine

| Primary Amine Precursor | Aldehyde | Catalyst/Solvent | Product (Schiff Base) |

| 2-Amino-4-methylpyridine | Benzaldehyde | Glacial Acetic Acid / Ethanol | (E)-N-benzylidene-4-methylpyridin-2-amine |

| 2-Amino-4-methylpyridine | Salicylaldehyde | Glacial Acetic Acid / Methanol | 2-(((E)-(4-methylpyridin-2-yl)imino)methyl)phenol |

| 2-Amino-4-methylpyridine | 4-Methoxybenzaldehyde | Ethanol, reflux | (E)-N-(4-methoxybenzylidene)-4-methylpyridin-2-amine |

| 2-Amino-4-methylpyridine | Thiophene-2-carbaldehyde | Ethanol, reflux | (E)-4-methyl-N-(thiophen-2-ylmethylene)pyridin-2-amine |

Note: This table illustrates the formation of Schiff bases from a primary amine analogue to clarify the scope of the reaction, as the subject compound, this compound, does not undergo this transformation.

Derivatization for Enhanced Analytical Detectability

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial strategy for improving the detection and quantification of analytes. scienceopen.com Compounds like this compound may lack a strong chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis or fluorescence detectors. libretexts.org Chemical derivatization involves reacting the analyte with a labeling reagent to attach a moiety that has strong absorption or emission properties. nih.gov

For secondary amines, several derivatization reagents are available that react under mild conditions to form stable, highly detectable products. thermofisher.com The choice of reagent depends on the available instrumentation and the desired level of sensitivity.

Derivatization for UV-Visible Detection: To enhance UV detectability, a reagent that introduces a highly conjugated aromatic system is used. Reagents such as benzoyl chloride or phenyl isothiocyanate (PITC) are suitable for derivatizing secondary amines. libretexts.orgrsc.org PITC, for example, reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that can be detected at wavelengths around 254 nm. rsc.org

Derivatization for Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. libretexts.org Several reagents are specifically designed to introduce fluorescent tags onto amines.

Dansyl chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. libretexts.orgrsc.org These derivatives are stable and can be detected at very low concentrations. libretexts.org

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is another widely used reagent that reacts with primary and secondary amines to form fluorescent carbamate (B1207046) derivatives. libretexts.orgthermofisher.com

2-Naphthalenesulfonyl chloride (NSCl) can be used for the pre-column derivatization of secondary amines, creating sulfonamide derivatives that are amenable to HPLC analysis with UV detection. nih.gov

o-Phthalaldehyde (OPA) is a very common reagent for primary amines, but it can also be used for secondary amines following an initial oxidation step, for instance with sodium hypochlorite (B82951) (NaOCl). libretexts.org

These derivatization reactions are typically performed pre-column, where the sample is mixed with the reagent before injection into the HPLC system. nih.gov

Table 3: Common Derivatizing Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative | Detection Method |

| Phenyl isothiocyanate | PITC | Secondary Amine | Phenylthiourea | UV-Vis (approx. 254 nm) |

| Benzoyl Chloride | - | Secondary Amine | Benzamide | UV-Vis |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | DNS-Cl | Secondary Amine | Dansyl sulfonamide | Fluorescence |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Secondary Amine | FMOC carbamate | Fluorescence / UV |

| 2-Naphthalenesulfonyl chloride | NSCl | Secondary Amine | Naphthalenesulfonamide | UV-Vis (approx. 254 nm) |

Advanced Applications and Materials Science Perspectives of N Cyclohexyl 4 Methylpyridin 2 Amine Analogues

Application in Catalysis and Ligand Chemistry

The utility of N-cyclohexyl-4-methylpyridin-2-amine analogues in catalysis is primarily centered on their function as ligands for transition metals. The nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group can act as effective coordination sites, enabling the formation of stable and catalytically active metal complexes.

Design and Synthesis of this compound-Based Ligands for Transition Metal Catalysis

The design of ligands based on the this compound scaffold allows for the fine-tuning of steric and electronic properties of the resulting metal catalysts. Synthetic strategies for these ligands and their analogues often involve the nucleophilic substitution of a leaving group on the pyridine ring or reductive amination. For instance, analogues such as 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) have been synthesized, showcasing the adaptability of the 2-amino-4-methylpyridine (B118599) core for further functionalization. The synthesis of such derivatives highlights the potential to introduce a variety of functional groups to the pyridine backbone, thereby modulating the catalytic activity and selectivity of the corresponding metal complexes. Transition metals play a crucial role in organic synthesis due to their ability to facilitate a wide range of chemical transformations. mdpi.com The development of novel catalytic systems and ligand designs continues to expand the capabilities of metal-catalyzed reactions. mdpi.com

Exploration in Enantioselective and Regioselective Catalysis

While specific studies on this compound in enantioselective and regioselective catalysis are not extensively documented, the broader class of aminopyridine-based ligands has shown promise in these areas. The chiral environment necessary for enantioselective catalysis can be introduced by incorporating chiral moieties into the ligand structure, for example, by using a chiral cyclohexyl analogue or by functionalizing the pyridine ring with a chiral side chain. The regioselectivity of catalytic reactions, on the other hand, can be influenced by the steric bulk and electronic nature of the substituents on the pyridine ring. For example, the methyl group at the 4-position and the cyclohexyl group on the amine in this compound can direct incoming substrates to a specific orientation within the catalytic pocket of the metal complex.

Coordination Chemistry and Metallosupramolecular Systems

The coordination behavior of this compound analogues is fundamental to their application in catalysis and the construction of complex molecular architectures.

Formation and Characterization of Metal Complexes with this compound

Analogues of this compound, such as 2-amino-3-methylpyridine (B33374), readily form complexes with various transition metals, including copper(II) and silver(I). mdpi.com These complexes can be synthesized by reacting the aminopyridine ligand with a suitable metal salt in an appropriate solvent. mdpi.com Characterization of these complexes is typically achieved through techniques such as UV/Vis and FT-IR spectroscopy, and for crystalline materials, single-crystal X-ray diffraction. mdpi.com For instance, the reaction of 2-amino-3-methylpyridine with silver nitrate (B79036) has been shown to yield a crystalline complex where two ligand molecules coordinate to a central silver ion. mdpi.com

Investigation of Coordination Modes and Geometric Architectures

The coordination of this compound analogues to metal centers can occur through various modes. Typically, the endocyclic nitrogen atom of the pyridine ring is an efficient nucleophilic center for metal binding. mdpi.com In some instances, the exocyclic amino group can also participate in coordination, leading to chelation or bridging between metal centers. In the silver complex of 2-amino-3-methylpyridine, the ligand coordinates to the metal center through the ring nitrogen, and the amino group of one ligand bridges to an adjacent metal ion, resulting in a polymeric structure. mdpi.com The geometry around the metal center is influenced by the nature of the metal, the ligand, and any counter-ions present. For example, a distorted trigonal geometry has been observed in a silver complex with two 2-amino-4-methylbenzothiazole (B75042) ligands. mdpi.com

Below is an interactive data table summarizing the coordination properties of a related aminopyridine ligand with a silver(I) metal center.

| Ligand | Metal Ion | Coordination Number | Geometry | Key Bond Distances (Å) |

| 2-amino-3-methylpyridine | Ag(I) | 3 | Distorted Trigonal | Ag-N(ring): 2.207, 2.192 |

Development in Functional Materials and Supramolecular Assemblies

The ability of this compound analogues to form well-defined metal complexes and engage in intermolecular interactions makes them valuable components in the design of functional materials and supramolecular assemblies. The formation of polymeric structures through metal-ligand coordination, as seen with the silver complex of 2-amino-3-methylpyridine, is a key step towards creating one-, two-, or three-dimensional materials with potentially interesting electronic, magnetic, or porous properties. mdpi.com Furthermore, the presence of the amino group allows for the formation of hydrogen bonds, which can be exploited to guide the self-assembly of molecules into larger, ordered structures. While the direct application of this compound in this area is yet to be fully explored, the foundational chemistry of its analogues suggests a promising future for its incorporation into advanced materials.

Self-Assembly Processes and Crystal Engineering Principles

The solid-state arrangement of molecules, governed by intermolecular forces, dictates the macroscopic properties of a material. For this compound analogues, self-assembly is primarily driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. The 2-aminopyridine (B139424) moiety is a classic motif for forming robust hydrogen-bonded networks. The amino group (N-H) acts as a hydrogen bond donor, while the pyridinic nitrogen is an acceptor. This can lead to the formation of predictable supramolecular synthons, such as dimers or catemeric chains.

The presence of the bulky N-cyclohexyl group introduces significant steric hindrance, which plays a crucial role in directing the crystal packing. Unlike planar aromatic substituents, the flexible, three-dimensional nature of the cyclohexyl ring can disrupt simple planar packing, leading to more complex and potentially porous three-dimensional architectures. The 4-methyl group, while small, can also influence packing by affecting the electronic distribution within the pyridine ring and through subtle steric effects.

Crystal engineering principles allow for the rational design of solid-state structures. By modifying the substituents on the pyridine ring or the cyclohexyl group, it is possible to fine-tune the intermolecular interactions and thus control the resulting crystal lattice. For instance, the introduction of additional hydrogen bonding sites could lead to more intricate and stable networks. The study of the crystal structure of related compounds, such as 2-amino-4-methylpyridinium tartrate, reveals a complex network of hydrogen bonds that create a three-dimensional structure nih.gov. While no specific crystal structure data for this compound is publicly available, the fundamental interactions observed in analogous structures provide a strong basis for predicting its self-assembly behavior.

Table 1: Predicted Intermolecular Interactions in this compound Analogues and Their Influence on Self-Assembly

| Interaction Type | Donor/Acceptor Groups | Predicted Supramolecular Motif | Influence of Cyclohexyl Group |

| Hydrogen Bonding | N-H (amino) to N (pyridine) | Dimer, Catemer | Steric hindrance may favor specific motifs |

| π-π Stacking | Pyridine rings | Offset or parallel stacking | Can be disrupted by the bulky cyclohexyl group |

| C-H···π Interactions | Cyclohexyl C-H to Pyridine ring | Weak stabilization | Contributes to overall packing efficiency |

| van der Waals Forces | Alkyl groups | Non-directional packing | Significant contribution from the cyclohexyl group |

Integration into Polymer Matrices and Composite Materials

The incorporation of functional organic molecules into polymer matrices is a widely used strategy to develop advanced composite materials with tailored properties. This compound analogues are promising candidates for this purpose due to their potential to interact with polymer chains and influence the material's bulk properties. The aminopyridine core can form hydrogen bonds with polymers containing acceptor groups (e.g., esters, amides), enhancing the compatibility and interfacial adhesion between the filler and the matrix.

The cyclohexyl group can act as a plasticizer or a compatibilizer, depending on the polymer system. Its non-polar nature can improve the processability of some polymers. Furthermore, the introduction of these molecules can modify the mechanical, thermal, and optical properties of the resulting composite. For example, the rigid pyridine ring can enhance the stiffness of the material, while the flexible cyclohexyl group can improve impact resistance.

While direct studies on the integration of this compound into polymers are limited, research on related aminopyridine derivatives provides valuable insights. For instance, aminopyridine-based nickel complexes have been utilized as catalysts for ethylene (B1197577) polymerization, demonstrating the compatibility of the aminopyridine scaffold with polymer synthesis conditions mdpi.com. Furthermore, molecularly imprinted polymers have been created using 2-aminopyridine as a template, showcasing the ability of this moiety to interact specifically with a polymer matrix nih.gov. The selective removal of 2-aminopyridine from water using these polymers highlights the tailored recognition sites formed within the composite material nih.gov.

Table 2: Potential Effects of Integrating this compound Analogues into Different Polymer Matrices

| Polymer Matrix | Potential Interactions | Predicted Effect on Composite Properties |

| Poly(methyl methacrylate) (PMMA) | Hydrogen bonding with ester groups | Improved thermal stability and mechanical strength |

| Polyvinyl chloride (PVC) | Dipole-dipole interactions | Enhanced flexibility and processability |

| Polyurethanes | Hydrogen bonding with urethane (B1682113) linkages | Increased hardness and abrasion resistance |

| Chitosan | Hydrogen bonding and potential covalent linkage | Creation of functional biomaterials for sorption mdpi.com |

Exploration in Molecular Recognition and Sensing Technologies

The ability of a molecule to selectively bind to another molecule or ion is the foundation of molecular recognition and sensing. The this compound scaffold possesses key features that make it an attractive candidate for the development of novel sensors. The aminopyridine unit can act as a recognition site, capable of binding to target analytes through hydrogen bonding. The pyridine nitrogen can also be protonated, allowing for electrostatic interactions with anionic species.

The cyclohexyl and methyl groups can be modified to create specific binding pockets, enhancing the selectivity of the sensor. For example, the incorporation of chromophores or fluorophores onto the molecular framework could enable the detection of binding events through changes in color or fluorescence. The synthesis of multisubstituted aminopyridines with fluorescent properties has been demonstrated, paving the way for the development of novel molecular probes nih.gov.

The principles of molecular recognition with aminopyridine derivatives have been explored in various contexts. For instance, receptors containing the 2-aminopyridine group have been designed for the recognition of carbohydrates, where hydrogen bonding and CH-π interactions play a crucial role. In another application, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been successfully used as fluorescent molecular sensors for monitoring photopolymerization processes. These examples underscore the potential of the aminopyridine core in creating selective and sensitive molecular sensors. The this compound structure, with its unique combination of functional groups, offers a promising platform for the design of next-generation sensing technologies.

Table 3: Potential Sensing Applications for this compound-Based Receptors

| Target Analyte | Principle of Recognition | Potential Transduction Signal |

| Carboxylic acids | Hydrogen bonding with the aminopyridine moiety | Change in fluorescence or UV-Vis absorption |

| Metal ions | Coordination with the pyridine and amino nitrogens | Electrochemical signal or color change |

| Anions | Electrostatic interaction with a protonated pyridinium (B92312) | Potentiometric response |

| Small organic molecules | Host-guest complexation in a tailored binding pocket | Shift in NMR spectrum or optical signal |

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-4-methylpyridin-2-amine?

Methodological Answer: The synthesis of pyridin-2-amine derivatives typically involves nucleophilic substitution or coupling reactions. For analogs like N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine, a two-step procedure is common:

Amination : React 4-methylpyridin-2-amine with cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key considerations include optimizing reaction time and temperature to minimize byproducts like N,N-dicyclohexyl derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals for the cyclohexyl group (δ 1.2–2.0 ppm, multiplet), methyl group (δ 2.3 ppm, singlet), aromatic protons (δ 6.5–7.0 ppm, doublets), and NH (δ ~4.5 ppm, broad, exchangeable with D₂O).

- ¹³C NMR : Peaks for the pyridine ring carbons (δ 120–150 ppm), methyl carbon (δ ~20 ppm), and cyclohexyl carbons (δ 25–35 ppm).

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and NH (3300–3500 cm⁻¹). Compare with reference data for 4-amino-2-methylpyridine derivatives .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Waste Disposal : Collect organic waste in designated containers and treat with neutralizing agents (e.g., activated carbon) before disposal by licensed facilities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL ( ) is ideal for determining bond lengths, angles, and conformation:

- Crystal Growth : Recrystallize the compound from ethanol/water (1:1) at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters and validate using R₁ and wR₂ residuals. Compare with PubChem data for similar pyridin-2-amine structures .

Q. What strategies address contradictory biological activity data for this compound in enzyme inhibition assays?

Methodological Answer:

- Replicate Experiments : Conduct triplicate assays under standardized conditions (pH 7.4, 37°C).

- Control Variables : Test purity via HPLC (≥95%) and confirm solubility in DMSO/PBS.

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cholinesterase. Cross-validate with kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. How does this compound compare structurally and functionally to analogs like Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA)?

Methodological Answer:

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation : Use PubChem’s XLogP3 algorithm (predicted ~2.5) or Schrödinger’s QikProp.

- pKa Estimation : Employ MarvinSketch (ChemAxon) to predict basicity (pyridinamine NH: pKa ~5.2).

- Solubility : Apply the General Solubility Equation (GSE) with melting point data (estimated ~150°C). Validate with experimental shake-flask methods .

Q. How can researchers resolve discrepancies in NMR spectra caused by tautomerism in pyridin-2-amine derivatives?

Methodological Answer:

- Variable Temperature NMR : Acquire spectra at 25°C and 60°C to observe shifts in NH proton signals.

- Deuterium Exchange : Add D₂O to confirm exchangeable protons.

- DFT Calculations : Optimize tautomeric structures (e.g., amine vs. imine forms) using Gaussian09 at the B3LYP/6-31G* level. Compare computed chemical shifts with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.